![molecular formula C7H6N4O B2419619 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1379204-94-0](/img/structure/B2419619.png)
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one
Vue d'ensemble
Description
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused pyridine and pyrimidine ring system with an amino group at the 6-position and a keto group at the 4-position.
Applications De Recherche Scientifique
Medicinal Chemistry
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one is studied as a potential anticancer agent due to its ability to selectively inhibit CDKs. Research indicates that it exhibits significant anticancer activity against various cancer cell lines.
Case Studies:
- NCI 60 Cell Line Screen : The compound demonstrated selective inhibition against breast (MDA-MB-468) and renal (UO-31) cancer cell lines, indicating its potential as a targeted therapy .
Cell Line | IC50 (nM) | Selectivity |
---|---|---|
MDA-MB-468 | 420 | High |
UO-31 | 930 | Moderate |
Biochemical Research
The compound serves as a valuable tool in biochemical studies aimed at understanding enzyme kinetics and cellular pathways. Its role as an enzyme inhibitor allows researchers to probe the functions of various kinases involved in cellular processes.
Synthesis of Derivatives
This compound acts as a building block for synthesizing more complex heterocyclic compounds. This versatility makes it an important precursor in drug development.
Pharmacokinetics and Toxicology
The pharmacokinetic properties of this compound suggest favorable absorption and distribution due to its lipophilicity, which enhances its bioavailability. Studies have shown that it can effectively penetrate cellular membranes, making it suitable for therapeutic applications.
Toxicity Profile :
Research indicates that at low doses, the compound inhibits tumor growth without causing significant toxicity, highlighting its potential for clinical use .
Mécanisme D'action
Target of Action
The primary targets of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They play a crucial role in controlling cell division and have been implicated in various types of cancer .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDKs by this compound affects the cell cycle, a fundamental biochemical pathway in all living cells . The disruption of the cell cycle can lead to cell death or senescence, which is a state of permanent cell cycle arrest .
Pharmacokinetics
The compound’s degree of lipophilicity suggests that it may diffuse easily into cells .
Result of Action
The inhibition of CDKs by this compound leads to disruption of the cell cycle, which can result in cell death or senescence . This makes the compound a potential candidate for the treatment of diseases characterized by uncontrolled cell division, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of specific enzymes or proteins
Analyse Biochimique
Biochemical Properties
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as tyrosine kinases and cyclin-dependent kinases, which are essential for cell signaling and regulation of the cell cycle . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their activity. This inhibition can result in the suppression of cell proliferation, making this compound a potential candidate for anticancer therapies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the downstream signaling events . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been reported . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolism in detail.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilicity allows it to diffuse easily across cell membranes, facilitating its distribution to various cellular compartments . Once inside the cells, this compound can accumulate in specific organelles, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can inhibit the activity of cytoplasmic enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. This reaction typically requires a mixture of diphenyl oxide and biphenyl as the solvent and is carried out at temperatures around 250°C .
Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford the desired pyridopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at the 6-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups at the 6-position.
Comparaison Avec Des Composés Similaires
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one can be compared with other similar compounds in the pyridopyrimidine family, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity and potential as a cyclin-dependent kinase inhibitor.
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with significant anticancer potential due to its ability to inhibit protein kinases.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a keto group, which contribute to its distinct chemical reactivity and biological activity.
Activité Biologique
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Its potential applications in cancer therapy and other therapeutic areas make it a subject of extensive research.
Target Enzymes
The primary target for this compound is cyclin-dependent kinases (CDKs) . By inhibiting CDK activity, this compound disrupts the cell cycle, leading to cell death or senescence.
Biochemical Pathways
The inhibition of CDKs affects several critical biochemical pathways, including:
- Cell Cycle Regulation : Disruption leads to halted proliferation of cancer cells.
- Cell Signaling : The compound modulates various signaling pathways crucial for cellular metabolism and gene expression.
Pharmacokinetics
The lipophilicity of this compound suggests that it can easily diffuse across cellular membranes, enhancing its bioavailability and therapeutic efficacy.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity. In studies involving the National Cancer Institute's 60 human cancer cell line panel (NCI 60), this compound demonstrated selective inhibition against breast and renal cancer cell lines, particularly MDA-MB-468 and UO-31 .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. For instance, modifications at specific positions on the pyrido[3,4-d]pyrimidine scaffold can enhance or diminish its potency as a CDK inhibitor. A study highlighted that certain substitutions could lead to improved selectivity and efficacy against specific cancer types .
Comparison with Related Compounds
This compound can be compared with similar compounds in the pyridopyrimidine family:
Compound Name | Biological Activity |
---|---|
Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative and antimicrobial |
Pyrido[2,3-d]pyrimidin-7-one | Tyrosine kinase inhibition |
Pyrazolo[3,4-d]pyrimidine | Anticancer potential |
This table illustrates the unique positioning of this compound within a broader class of biologically active compounds.
Case Study 1: Inhibition of CDKs
In a recent study, this compound was tested against various CDKs. The results showed that it effectively inhibited CDK2 and CDK5 with IC50 values in the low micromolar range. This inhibition led to significant reductions in cell viability in treated cancer cell lines .
Case Study 2: Selective Cytotoxicity
Another investigation utilized the NCI 60 panel to assess the cytotoxic effects of this compound. It was found that certain derivatives exhibited over 90% inhibition against specific cancer types at concentrations as low as 10 µM. This selectivity underscores its potential as a targeted therapy .
Propriétés
IUPAC Name |
6-amino-3H-pyrido[3,4-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H2,8,9)(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAURCKTXDJMIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1N)N=CNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.